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Compound of Interest

Compound Name: (R)-Azelastine

Cat. No.: B1678836

AN-AZ-001
Introduction

Azelastine, a potent second-generation antihistamine, is widely used for the treatment of
allergic rhinitis and conjunctivitis. The manufacturing process of Azelastine hydrochloride and
its storage can lead to the formation of impurities and degradation products that may affect its
efficacy and safety. Therefore, a robust and reliable analytical method for the identification and
quantification of these impurities is crucial for quality control and regulatory compliance in the
pharmaceutical industry. This application note details a stability-indicating High-Performance
Liquid Chromatography (HPLC) method for the comprehensive impurity profiling of Azelastine.

Principle

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful analytical
technique used to separate, identify, and quantify components in a mixture. In this application,
a C18 or a phenyl hexyl stationary phase is used to separate Azelastine from its potential
impurities based on their hydrophobicity. A mobile phase, typically a mixture of an aqueous
buffer and an organic solvent like acetonitrile, is passed through the column. The separation is
achieved by the differential partitioning of the analytes between the stationary and mobile
phases. A UV detector is commonly employed for the detection and quantification of the
separated compounds. Stress degradation studies are performed to ensure the method is
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stability-indicating, meaning it can effectively separate the drug substance from its degradation
products.

Experimental Protocols
1. Equipment and Reagents
e HPLC System: A gradient HPLC system with a UV/PDA detector.

o Chromatographic Column: Baker bond phenyl hexyl (250 x 4.6 mm, 5 um) or equivalent C18
column.

« Reagents:

o

Acetonitrile (HPLC grade)

o

Methanol (HPLC grade)

[¢]

Water (HPLC grade, Milli-Q or equivalent)

[¢]

Octane sulfonic acid sodium salt (AR grade)

o

Trifluoroacetic acid (TFA) (AR grade)

o

Potassium dihydrogen phosphate (AR grade)
o Azelastine hydrochloride reference standard and impurity standards.
2. Chromatographic Conditions

A stability-indicating HPLC method for the impurity profiling of Azelastine has been developed
and validated.[1][2][3] The following chromatographic conditions are recommended:
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Parameter Condition

Baker bond phenyl hexyl, 250 x 4.6 mm, 5
Hm[3]

Column

_ Mixture of octane sulfonic acid sodium salt and
Mobile Phase A ) ) o
trifluoroacetic acid in water[1][3]

Mobile Phase B Acetonitrile[1][3]
Elution Mode Gradient

Flow Rate 1.0 mL/min[3]
Column Temperature 30°C

Injection Volume 50 pL

Detection Wavelength 239 nm([3]

3. Preparation of Solutions
o Diluent: A mixture of acetonitrile and water (45:55 v/v) is a suitable diluent.

o Standard Solution: Accurately weigh and dissolve an appropriate amount of Azelastine
hydrochloride reference standard in the diluent to obtain a known concentration.

o Test Solution: Accurately weigh and dissolve the sample to be analyzed in the diluent to
achieve the desired concentration.

o Reference Solution for Impurities: Prepare a solution containing known concentrations of
specified impurities (e.g., Impurity A, B, C, D, E).

4. Stress Degradation Studies

To ensure the stability-indicating nature of the method, stress degradation studies should be
performed on the Azelastine sample under various conditions as per ICH guidelines.

» Acidic Hydrolysis: Treat the sample with 0.1 M HCI. Significant degradation of about 8.7%
has been observed under acidic conditions.[1][3]
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e Basic Hydrolysis: Treat the sample with 0.1 M NaOH. A degradation of approximately 15%
has been reported under basic conditions.[1][3]

o Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 30%

vIv).

o Thermal Degradation: Expose the solid drug substance to dry heat. No significant
degradation is typically observed under thermal conditions.[1][3]

» Photolytic Degradation: Expose the drug substance to UV light.

Analyze the stressed samples using the developed HPLC method to demonstrate the
separation of degradation products from the main Azelastine peak.

Data Presentation

The performance of the HPLC method for Azelastine impurity profiling has been validated
according to ICH guidelines. The quantitative data from these validation studies are

summarized in the tables below.

Table 1: Method Validation Parameters

Parameter Result

_ . _ . > 0.999 for Azelastine and its known
Linearity (Correlation Coefficient, r?) ) -
impurities[1][3]

LOQ to 150% of the standard concentration[1]

Range )

Accuracy (% Recovery) 90% to 110% for all known impurities[1][3]
Precision (% RSD) < 2%

Robusiness The method is reliable with deliberate small

variations in chromatographic conditions.

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
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Analyte LOD (pg/mL) LOQ (pg/mL)

Azelastine 0.006]3] 0.019[3]

Table 3: Specified Azelastine Impurities

The European Pharmacopoeia lists several specified impurities for Azelastine hydrochloride.[4]

Impurity Chemical Name
Impurity A Benzohydrazide
Impurity B N'-(1-Methylazepan-4-yl)benzohydrazine
Impurity C 4-(4-chlorobenzyl)phthalazin-1(2H)-one
Impurity D 4-(4-chlorobenzyl)phthalazin-1(2H)-one
impurity £ 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-
one
Visualization

Experimental Workflow for Azelastine Impurity Profiling
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Caption: Workflow for HPLC-based impurity profiling of Azelastine.
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Caption: Azelastine degradation under various stress conditions.
Conclusion

The described RP-HPLC method is demonstrated to be simple, accurate, precise, specific, and
stability-indicating for the determination of impurities in Azelastine hydrochloride.[1][3] The
method can be effectively used for routine quality control analysis of Azelastine in bulk drug
and pharmaceutical formulations to ensure its safety and quality. The comprehensive stress
degradation studies confirm that the method is capable of separating all potential degradation
products from the parent drug, making it suitable for stability studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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